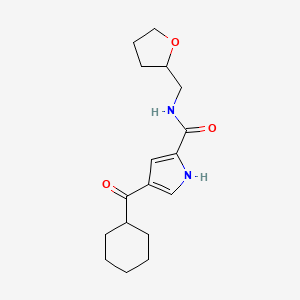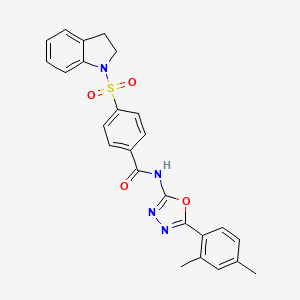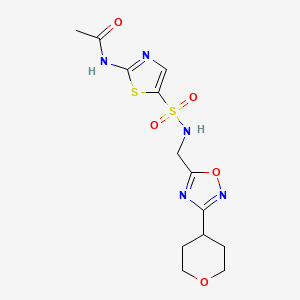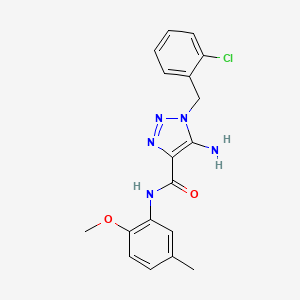
4-(cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide is a complex organic compound with a unique structure that combines a cyclohexylcarbonyl group, a tetrahydro-2-furanylmethyl group, and a pyrrole-2-carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The cyclohexylcarbonyl group can be introduced through a Friedel-Crafts acylation reaction, while the tetrahydro-2-furanylmethyl group can be synthesized via the reduction of furfural followed by protection and functional group transformations. The final step involves the coupling of these components with a pyrrole-2-carboxamide derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The tetrahydro-2-furanylmethyl group can be oxidized to form a furan ring.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Conditions typically involve the use of strong nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydro-2-furanylmethyl group would yield a furan derivative, while reduction of the carbonyl group would produce an alcohol.
Aplicaciones Científicas De Investigación
4-(cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylcarbonyl group may interact with hydrophobic pockets, while the tetrahydro-2-furanylmethyl group can form hydrogen bonds or other interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(tetrahydro-2-furanylmethyl)-3-cyclohexen-1-one
- 4-(tetrahydro-2-furanylmethyl)-2-cyclohexen-1-one
- Tetrahydrofurfuryl acrylate
Uniqueness
4-(cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it offers a distinct set of interactions and reactivity, making it valuable for targeted applications in research and industry.
Propiedades
IUPAC Name |
4-(cyclohexanecarbonyl)-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-16(12-5-2-1-3-6-12)13-9-15(18-10-13)17(21)19-11-14-7-4-8-22-14/h9-10,12,14,18H,1-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQLSOVTUXBNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819772 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2623647.png)
![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2623648.png)

![8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2623651.png)
![methyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)benzoate](/img/structure/B2623653.png)

![3-chloro-N-[3-(3-chlorobenzamido)naphthalen-2-yl]benzamide](/img/structure/B2623655.png)


![methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride](/img/structure/B2623663.png)

![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide](/img/structure/B2623666.png)
